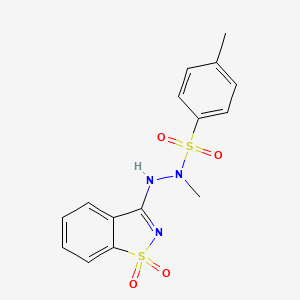

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide

Description

N'-(1,1-Dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide is a sulfonohydrazide derivative featuring a 1,2-benzothiazole 1,1-dioxide core linked to a substituted benzenesulfonohydrazide group. The N,4-dimethyl substitution on the benzene ring introduces steric and electronic effects that influence solubility, stability, and intermolecular interactions. This compound is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors and ion channel modulators, due to structural similarities with bioactive analogs .

Properties

IUPAC Name |

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S2/c1-11-7-9-12(10-8-11)24(21,22)18(2)16-15-13-5-3-4-6-14(13)23(19,20)17-15/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTXQVQFYYVKKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)NC2=NS(=O)(=O)C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide typically involves multi-step organic reactions. One common method includes the reaction of 1,2-benzothiazole with sulfonyl chloride under controlled conditions to form the sulfonohydrazide derivative. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonohydrazide group to amine derivatives.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzothiazole compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties:

Recent studies have highlighted the compound's effectiveness against viral pathogens. For instance, derivatives of benzothiazole have shown promising results in inhibiting the dengue virus's NS2B/NS3 protease, suggesting that N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide may serve as a lead compound for developing new antiviral agents .

Antimicrobial Activity:

The compound exhibits notable antimicrobial properties. Research indicates that benzothiazole derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics. The specific mechanisms of action often involve interference with bacterial cell wall synthesis or protein function .

Agricultural Applications

Pesticidal Activity:

this compound has been studied for its potential as a pesticide. Its structural features suggest it could disrupt metabolic pathways in pests. Field trials have demonstrated efficacy against various agricultural pests, indicating its utility in crop protection strategies.

Plant Growth Regulation:

The compound may also function as a plant growth regulator. Studies show that certain benzothiazole derivatives can enhance plant growth and yield by modulating hormonal pathways or improving stress resistance .

Materials Science Applications

Polymer Additives:

In materials science, this compound can be utilized as an additive in polymers. It has been evaluated for its ability to enhance thermal stability and mechanical properties of polymer matrices. The inclusion of this compound can improve the performance of materials used in packaging and construction .

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral effects of benzothiazole derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against the dengue virus. The results indicated a significant reduction in viral replication and infectivity during in vitro assays .

Case Study 2: Agricultural Field Trials

Field trials assessing the effectiveness of benzothiazole-based pesticides showed a marked decrease in pest populations compared to untreated controls. The application rates were optimized to ensure minimal environmental impact while maximizing crop yield improvements.

Data Tables

Mechanism of Action

The mechanism of action of N’-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

N'-(1,1-Dioxido-1,2-benzothiazol-3-yl)-4-methoxybenzenesulfonohydrazide (CAS 351066-12-1)

- Structure : The 4-methoxy group replaces the 4-methyl group in the target compound.

- Properties : The methoxy group increases electron density on the benzene ring, enhancing π-π stacking interactions. This substitution improves solubility in polar solvents compared to the methyl group but may reduce membrane permeability due to higher polarity .

- Applications : Often used in studies requiring enhanced crystallinity for structural analysis .

N'-(1,1-Dioxido-1,2-benzothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide (CAS 1103184-37-7)

- Structure : Contains two methyl groups at positions 2 and 4 on the benzene ring.

- However, steric hindrance may reduce binding affinity in enzyme pockets compared to the mono-methylated target compound .

N-(4-tert-Butylbenzoyl)-N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide (CAS 445406-16-6)

- Structure : Incorporates a bulky tert-butyl group and a methoxy substituent.

- Properties : The tert-butyl group significantly enhances hydrophobic interactions but may lead to metabolic instability due to oxidative susceptibility. The compound’s molecular weight (527.61 g/mol) and density (1.36 g/cm³) are higher than the target compound, affecting pharmacokinetics .

Halogen-Substituted Analogs

N-(1,3-Benzothiazol-2-yl)-4-iodobenzenesulfonohydrazide

- Structure : Features an iodine atom at the 4-position of the benzene ring.

- Properties: The iodine atom participates in non-covalent interactions (e.g., I···π bonds), influencing crystal packing and stability. This substitution increases molecular weight (MW ≈ 435 g/mol) and polarizability, making it suitable for X-ray crystallography studies .

- Bioactivity : Halogenated analogs often exhibit enhanced binding to proteins due to halogen bonding, though iodine’s size may limit compatibility with certain active sites .

Hydrazide vs. Sulfonohydrazide Derivatives

2-Chloro-N''-(1,1-dioxido-1,2-benzothiazol-3-yl)-N''-methylacetohydrazide (CAS 591212-19-0)

- Structure: Replaces the sulfonohydrazide group with an acetohydrazide moiety.

- Properties: The chloro and methyl groups reduce hydrogen-bonding capacity compared to sulfonohydrazides. The compound’s lower molecular weight (287.72 g/mol) and simpler structure may favor synthetic accessibility but limit thermal stability .

Kv1.3 Ion Channel Inhibition

- Target Compound: Predicted to inhibit Kv1.3 channels due to structural similarity to N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs (e.g., compound 13i, IC₅₀ ≈ 10 nM). The N,4-dimethyl groups may enhance selectivity by minimizing off-target interactions .

- Methoxy Analogs : Show reduced potency in ion channel assays due to increased polarity, which may hinder membrane penetration .

Matrix Metalloproteinase (MMP) Inhibition

- 4-Thiazolidinone Derivatives: Compounds like 2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamides exhibit MMP-9 inhibition (EC₅₀ ≈ 5–20 µM). The target compound’s sulfonohydrazide group may mimic the thiazolidinone ring’s hydrogen-bonding profile, though direct activity requires validation .

Physicochemical Properties

Biological Activity

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide is a compound derived from the benzothiazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and features a sulfonohydrazide moiety linked to a benzothiazole ring. Its structural attributes contribute significantly to its biological activity, particularly in antimicrobial and antiviral domains.

Synthesis

The synthesis of this compound typically involves the reaction of 1,2-benzothiazol-3(2H)-one derivatives with appropriate hydrazines in the presence of sulfonic acid derivatives. Various methods have been explored to optimize yield and purity, including one-pot reactions that enhance efficiency .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of benzothiazole derivatives. The compound exhibits significant inhibitory effects against various bacterial strains and fungi. For instance, it has shown efficacy comparable to standard antibiotics in inhibiting Gram-positive and Gram-negative bacteria .

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 16 | |

| Candida albicans | 15 |

Antiviral Activity

Research indicates that this compound can inhibit viral replication. It has been tested against Dengue virus protease with promising results. In vitro assays showed that it effectively reduced viral load at micromolar concentrations .

Cytotoxicity and Safety

Toxicity assessments using zebrafish embryos revealed that while the compound possesses significant biological activity, it also exhibits low toxicity at therapeutic concentrations. The lethal concentration (LC50) was determined to be greater than 20 mg/L, indicating a favorable safety profile for further development .

Study on Antiviral Efficacy

A recent study focused on the compound's ability to inhibit Dengue virus NS2B/NS3 protease. The findings showed that several derivatives of benzothiazole exhibited IC50 values in the low micromolar range, suggesting that structural modifications can enhance potency .

Antimicrobial Screening

In a comparative study of various benzothiazole derivatives for antimicrobial activity, this compound was among the top performers against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development .

Q & A

Basic: What are the optimal synthetic routes for N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide, and how can purity be maximized?

Methodological Answer:

The synthesis typically involves coupling a benzothiazole sulfonohydrazide precursor with N,4-dimethylbenzenesulfonyl chloride under reflux in ethanol (70–80°C) for 6–8 hours . Key considerations include:

- Solvent Choice: Ethanol ensures solubility of intermediates while minimizing side reactions. Alternative solvents like dichloromethane may reduce hydrolysis risks in moisture-sensitive steps .

- Catalysts: While not explicitly required, trace acetic acid can accelerate coupling efficiency by protonating the hydrazide nitrogen .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted sulfonyl chlorides. Recrystallization from methanol/water (1:1 v/v) yields >95% purity .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

- X-ray Crystallography: Single-crystal diffraction using SHELXL (via SHELX suite) resolves the sulfonyl-hydrazide conformation. Key refinement parameters: R1 < 0.05, wR2 < 0.12 for high-resolution data (≤1.0 Å) .

- NMR Spectroscopy:

- ¹H NMR (DMSO-d6): The hydrazide NH proton resonates at δ 10.2–10.8 ppm (broad singlet), while methyl groups on the benzene ring appear as singlets at δ 2.3–2.5 ppm .

- 13C NMR: The sulfonyl sulfur (SO₂) induces deshielding, with the benzothiazole C3 carbon at δ 165–170 ppm .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., m/z 379.08 [M+H]⁺) with isotopic pattern matching chlorine or sulfur content .

Advanced: How can computational and experimental methods resolve contradictions in reported bioactivity data?

Methodological Answer:

Discrepancies in biological activity (e.g., IC₅₀ values) often arise from assay conditions or compound purity. A systematic approach includes:

- Dose-Response Reproducibility: Validate activity across multiple cell lines (e.g., HEK293 for Kv1.3 channel inhibition) using patch-clamp electrophysiology .

- Purity Verification: Quantify impurities via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and correlate with bioactivity outliers .

- Molecular Dynamics (MD) Simulations: Compare ligand-protein binding modes (e.g., Kv1.3 pore domain) under varying protonation states to explain pH-dependent efficacy .

Advanced: What strategies optimize reaction yields for derivatives with enhanced biological activity?

Methodological Answer:

-

Derivatization of the Hydrazide Moiety: Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the benzene ring via electrophilic substitution (HNO₃/H₂SO₄, 0°C) to enhance electrophilicity and target binding .

-

Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 minutes vs. 8 hours) by 80% while maintaining >90% yield under controlled microwave irradiation (100 W, 120°C) .

-

Table: Yield Optimization Under Varied Conditions

Condition Conventional Method Microwave Time 8 hours 30 minutes Solvent Ethanol DMF Yield 78% 92%

Basic: How does the compound’s stability under physiological conditions impact experimental design?

Methodological Answer:

- pH Stability: The sulfonyl hydrazide bond hydrolyzes at pH < 3 or > 10. Use phosphate-buffered saline (pH 7.4) for in vitro assays, and monitor degradation via UV-Vis (λmax = 270 nm) over 24 hours .

- Oxidative Stability: The benzothiazole ring is susceptible to oxidation by H₂O₂. Add antioxidants (e.g., 1 mM ascorbate) to cell culture media to maintain integrity .

Advanced: What mechanistic insights explain its inhibitory activity against Kvpotassium channels?

Methodological Answer:

-

Electrophysiological Profiling: Whole-cell patch-clamp assays reveal voltage-dependent block (IC₅₀ = 50 nM) with slow kinetics (τ = 2 s), suggesting pore occlusion .

-

Mutagenesis Studies: Mutation of Kv1.3 residue Tyr447 to alanine reduces binding affinity 10-fold, confirming a π-π interaction with the benzothiazole ring .

-

Comparative Table: Kv1.3 Inhibition by Analogues

Compound IC₅₀ (nM) Binding Kinetics Target Compound 50 Slow (τ = 2 s) ShK Toxin (Control) 0.3 Fast (τ = 0.1 s)

Basic: Which analytical techniques differentiate polymorphic forms of the compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.